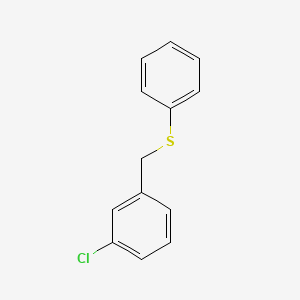

1-Chloro-3-(phenylsulfanylmethyl)benzene

Description

General Context of Organosulfur Compounds in Organic Synthesis

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to the field of organic chemistry. aksci.com Their utility is vast and varied, ranging from their role as key intermediates and building blocks in the synthesis of complex molecules to their presence in a wide array of pharmaceuticals, materials, and natural products. aksci.com The versatility of sulfur arises from its ability to exist in multiple oxidation states, allowing for a rich and diverse range of chemical transformations. aksci.com

Sulfides, or thioethers, a subclass of organosulfur compounds to which 1-Chloro-3-(phenylsulfanylmethyl)benzene belongs, are particularly noteworthy. The sulfur atom in a sulfide (B99878) can be readily oxidized to a sulfoxide (B87167) or a sulfone, each with distinct chemical properties and reactivities. This ability to modulate the electronic nature of the sulfur center makes organosulfur compounds valuable tools for synthetic chemists. Furthermore, the carbon-sulfur bond can be strategically cleaved or transformed, providing a pathway for the construction of new carbon-carbon and carbon-heteroatom bonds.

Significance of Halogenated Benzene (B151609) Derivatives as Synthetic Intermediates

Halogenated benzene derivatives are another cornerstone of modern organic synthesis. These compounds, featuring one or more halogen atoms attached to a benzene ring, serve as versatile precursors for a multitude of chemical transformations. The presence of a halogen atom, such as chlorine in the case of this compound, significantly influences the reactivity of the aromatic ring.

Halogenated benzenes are key substrates in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming methodologies have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The halogen atom acts as a handle, allowing for the regioselective introduction of a wide range of substituents onto the benzene ring. Moreover, the electronic properties of the halogen can influence the orientation of subsequent electrophilic aromatic substitution reactions, providing further control over the synthetic outcome. The combination of a halogen and a phenylsulfanylmethyl group on a benzene ring, as seen in this compound, presents a molecule with multiple reactive sites, offering intriguing possibilities for its use as a versatile synthetic intermediate.

Properties

IUPAC Name |

1-chloro-3-(phenylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIUEYHJBVMIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283578 | |

| Record name | 1-Chloro-3-[(phenylthio)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51229-52-8 | |

| Record name | 1-Chloro-3-[(phenylthio)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51229-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-[(phenylthio)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Phenylsulfanylmethyl Benzene and Its Derivatives

Transformations Involving the Benzene (B151609) Ring

The reactivity of the aromatic core of 1-Chloro-3-(phenylsulfanylmethyl)benzene is dictated by the electronic properties and positions of its two substituents: the chloro group and the (phenylsulfanylmethyl) group.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. byjus.com The rate and regioselectivity of these reactions on a substituted benzene ring are controlled by the electron-donating or electron-withdrawing nature of the substituents already present. libretexts.org

In this compound, the two substituents have distinct electronic effects:

Chloro Group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect, making the ring less reactive than benzene itself. libretexts.org However, through resonance, its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions (C2, C6, and C4). libretexts.orglibretexts.org

(Phenylsulfanyl)methyl Group (-CH₂SPh): This group is generally considered to be an activating, ortho-, para-director. The methylene (B1212753) (-CH₂) linker behaves like a typical alkyl group, which activates the ring through an inductive effect and hyperconjugation. youtube.comchemguide.co.uk

The substituents are located at positions 1 and 3 (meta to each other). Their directing effects on incoming electrophiles are therefore additive, reinforcing substitution at specific positions. The chloro group at C1 directs to positions C2, C4, and C6. The (phenylsulfanylmethyl) group at C3 directs to its own ortho positions (C2, C4) and its para position (C6). Consequently, positions 2, 4, and 6 are all electronically activated for electrophilic attack, leading to a mixture of products.

The table below summarizes the expected regiochemical outcomes for common electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Electrophile | Predicted Substitution Positions | Potential Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) minia.edu.eg | 2, 4, 6 | 1-Chloro-2-nitro-3-(phenylsulfanylmethyl)benzene, 1-Chloro-4-nitro-3-(phenylsulfanylmethyl)benzene, 1-Chloro-6-nitro-3-(phenylsulfanylmethyl)benzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ (activated by Lewis acid) masterorganicchemistry.com | 2, 4, 6 | 1-Bromo-2-chloro-3-(phenylsulfanylmethyl)benzene, 1-Bromo-4-chloro-3-(phenylsulfanylmethyl)benzene, etc. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ byjus.com | 2, 4, 6 | 2-Chloro-6-(phenylsulfanylmethyl)benzene-1-sulfonic acid, 4-Chloro-2-(phenylsulfanylmethyl)benzene-1-sulfonic acid, etc. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) lkouniv.ac.in | 2, 4, 6 | 1-(2-Chloro-6-(phenylsulfanylmethyl)phenyl)ethan-1-one, 1-(4-Chloro-2-(phenylsulfanylmethyl)phenyl)ethan-1-one, etc. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) chemguide.co.uk | 2, 4, 6 | Subject to polyalkylation and carbocation rearrangement. uomustansiriyah.edu.iq |

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr on aryl halides like chlorobenzene (B131634) is generally very slow. libretexts.org The reaction is significantly facilitated only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of this compound, the leaving group is the chlorine atom. The (phenylsulfanylmethyl) group at the meta position does not provide significant resonance stabilization for the anionic intermediate that would form upon nucleophilic attack at C1. libretexts.org Therefore, the molecule is not activated towards the addition-elimination SNAr mechanism under standard conditions.

An alternative pathway, the elimination-addition mechanism, can occur under forcing conditions with a very strong base, such as sodium amide (NaNH₂). youtube.com This mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. This pathway is less common and requires extreme reaction conditions.

Reactivity of the (Phenylsulfanyl)methyl Group

The sulfide (B99878) linkage is a versatile functional group capable of undergoing various transformations.

Functional group interconversions (FGIs) are essential transformations in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk The sulfide moiety in this compound can be chemically modified in several ways. The most common interconversion involves oxidation of the sulfur atom. It is also possible to achieve cleavage of the carbon-sulfur bonds, although this typically requires specific and often harsh reagents.

The sulfur atom in the sulfide linkage is in its lowest oxidation state (-2) and is readily oxidized. The oxidation can proceed in a stepwise manner, offering a route to other important organosulfur compounds.

Sulfide to Sulfoxide (B87167): Mild oxidizing agents can convert the sulfide to a sulfoxide. This transformation introduces a chiral center at the sulfur atom, resulting in the formation of 1-Chloro-3-(phenylsulfinylmethyl)benzene.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide with stronger oxidizing agents yields the corresponding sulfone, 1-Chloro-3-(phenylsulfonylmethyl)benzene.

Sulfide to Sulfone: It is also possible to directly oxidize the sulfide to the sulfone using a stoichiometric amount of a strong oxidant. rsc.org

The table below details the products from the oxidation of the sulfide group.

| Starting Material | Oxidizing Agent | Product | Oxidation State of Sulfur |

| Sulfide | H₂O₂, NaIO₄, m-CPBA (1 eq.) | Sulfoxide | 0 |

| Sulfide | H₂O₂, KMnO₄, m-CPBA (>2 eq.) | Sulfone | +2 |

| Sulfoxide | H₂O₂, KMnO₄, m-CPBA | Sulfone | +2 |

Reduction of sulfoxides and sulfones back to the sulfide is also achievable using various reducing agents, such as lithium aluminum hydride (LiAlH₄), although this is a less common transformation in typical synthetic sequences. fiveable.me

Mechanistic Elucidations

Understanding the reaction mechanisms provides insight into the reactivity and product distribution observed.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. First, the π-electron system of the benzene ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comminia.edu.eg This step is typically rate-determining as it involves the temporary loss of aromaticity. In the second step, a base removes a proton from the sp³-hybridized carbon, restoring the aromatic system and yielding the substituted product. byjus.commasterorganicchemistry.com The stability of the intermediate arenium ion determines the regioselectivity, favoring pathways where the positive charge is better stabilized by the existing substituents.

Nucleophilic Aromatic Substitution: As discussed, the addition-elimination (SNAr) mechanism is disfavored for this substrate due to the lack of stabilizing electron-withdrawing groups. libretexts.org The mechanism involves the initial attack of a nucleophile to form a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. youtube.com The alternative elimination-addition (benzyne) mechanism, initiated by a strong base, involves proton abstraction followed by the elimination of the leaving group to form a benzyne. Subsequent nucleophilic addition to the benzyne, followed by protonation, gives the final product. youtube.com

Sulfide Oxidation: The mechanism of sulfide oxidation depends on the oxidant. For instance, with peroxy acids like m-CPBA, the reaction involves a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the peroxy acid. For metal-based oxidants like KMnO₄ or oxidations involving molecular oxygen with a catalyst, the mechanisms can be more complex, potentially involving radical intermediates or metal-oxo species. rsc.org

Detailed Reaction Mechanisms (e.g., Friedel-Crafts rearrangements, radical propagation)

The reactivity of this compound is dictated by the potential for both electrophilic aromatic substitution and reactions at the benzylic position. The presence of the chloro and phenylsulfanylmethyl groups on the benzene ring influences the regioselectivity and rate of these reactions.

Friedel-Crafts Reactions:

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions for the formation of carbon-carbon bonds. nih.govbeilstein-journals.orgethz.ch In the context of this compound, a Friedel-Crafts alkylation or acylation would involve the attack of an electrophile on the benzene ring. The reaction proceeds through the generation of a carbocation or a related electrophilic species, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a Wheland complex or arenium ion. youtube.com Subsequent deprotonation restores the aromaticity of the ring. youtube.com

While specific studies on Friedel-Crafts reactions of this compound are not extensively documented, the general principles of such reactions on substituted benzenes provide a framework for predicting its behavior. The chloro group is a deactivating but ortho-, para-directing group due to the competing effects of its electronegativity and lone pair resonance. The phenylsulfanylmethyl group's directing influence is more complex. The sulfur atom can potentially coordinate with the Lewis acid catalyst, which could complicate the reaction.

A key feature of Friedel-Crafts alkylations is the propensity for carbocation rearrangements to form more stable carbocations. beilstein-journals.org For instance, if this compound were to act as the electrophile (e.g., through cleavage of the C-S bond to form a benzylic carbocation), this intermediate could potentially undergo rearrangement, although benzylic carbocations are already relatively stable.

Radical Propagation:

The benzylic C-H bonds in this compound are susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or photolysis to generate radicals.

Propagation: A radical abstracts a hydrogen atom from the benzylic position of this compound to form a resonance-stabilized benzylic radical. This radical can then react with another molecule, propagating the chain. For instance, in a radical-radical cross-coupling reaction, this benzylic radical could couple with another radical species.

Termination: The chain reaction is terminated by the combination of two radicals.

Studies on related aryl benzyl (B1604629) sulfides have shown that radical-radical cross-coupling reactions can be initiated by photoredox catalysis, leading to the formation of new C-S or C-C bonds. beilstein-journals.org

Role of Intermediates in Reaction Pathways

The nature and stability of intermediates are crucial in determining the outcome of chemical reactions involving this compound.

Carbocation Intermediates:

In Friedel-Crafts reactions, the formation and stability of the arenium ion intermediate dictate the regioselectivity of the substitution. For this compound, the incoming electrophile will preferentially attack positions that lead to the most stable carbocation. The resonance structures of the arenium ion will determine the directing effects of the existing substituents. The stability of a potential benzylic carbocation formed by cleavage of the C-S bond would also be a key factor in reactions where the molecule acts as an electrophile.

Radical Intermediates:

The benzylic radical derived from this compound is stabilized by resonance, with the unpaired electron delocalized over the benzene ring. This stabilization lowers the bond dissociation energy of the benzylic C-H bonds, making them preferred sites for radical abstraction. The fate of this benzylic radical intermediate can vary, including:

Coupling: Reaction with another radical to form a new bond.

Addition: Addition to a multiple bond.

Rearrangement: Although less common for benzylic radicals compared to carbocations, rearrangements can occur under certain conditions.

Computational studies on related benzyl alkynyl sulfides have provided insights into the relative stabilities of different potential radical and ionic intermediates, helping to rationalize observed reaction pathways. nih.gov

Below is a table summarizing potential intermediates and their roles in the reactions of this compound and its derivatives.

| Intermediate | Reaction Type | Role |

| Arenium Ion | Friedel-Crafts Aromatic Substitution | Determines regioselectivity of electrophilic attack on the aromatic ring. |

| Benzylic Carbocation | Friedel-Crafts Alkylation (as electrophile) | Potential for rearrangement to more stable carbocations. |

| Benzylic Radical | Radical Reactions (e.g., halogenation, oxidation, cross-coupling) | Resonance-stabilized intermediate that dictates the site of reaction. |

Advanced Spectroscopic Characterization and Computational Analysis

Structural Elucidation via Spectroscopic Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 1-Chloro-3-(phenylsulfanylmethyl)benzene. Each technique offers unique information about the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons.

Aromatic Protons (Ar-H): The protons on the two benzene (B151609) rings would appear in the range of δ 7.0-7.4 ppm. pitt.educarlroth.com The signals would likely be complex multiplets due to spin-spin coupling between adjacent protons. The protons on the chlorinated ring are expected to be slightly downfield compared to those on the phenylsulfanyl ring due to the electron-withdrawing nature of the chlorine atom.

Methylene Protons (-CH₂-): The benzylic methylene protons are predicted to resonate as a singlet at approximately δ 4.1 ppm. This chemical shift is influenced by the adjacent sulfur and the 3-chlorophenyl group. For comparison, the benzylic protons in similar structures like Ar-CH₂-R typically appear in the δ 2.2-2.5 ppm range, but the presence of the electronegative sulfur atom shifts this signal further downfield. pdx.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.

Aromatic Carbons: The aromatic carbons would generate signals in the region of δ 125-145 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the sulfur (C-S) would have distinct chemical shifts.

Methylene Carbon (-CH₂-): The methylene carbon is expected to have a signal around δ 36-40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 7.4 (multiplet) | 125 - 145 |

| Methylene Protons | ~4.1 (singlet) | 36 - 40 |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₁ClS), the molecular weight is approximately 234.75 g/mol .

The mass spectrum would show a molecular ion peak [M]⁺ at m/z 234. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an [M+2]⁺ peak at m/z 236 with an intensity of about one-third of the molecular ion peak is expected. nih.gov

Common fragmentation pathways for this molecule would likely involve:

Cleavage of the C-S bond: This could lead to the formation of a benzyl (B1604629) cation (C₇H₇⁺, m/z 91) and a thiophenyl radical, or a chlorobenzyl radical and a phenylsulfonium ion.

Loss of a chlorine atom: A fragment corresponding to [M-Cl]⁺ at m/z 199 would be anticipated.

Fragmentation of the aromatic rings.

Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₃H₁₁³⁵ClS]⁺ | 234 | Molecular Ion [M]⁺ |

| [C₁₃H₁₁³⁷ClS]⁺ | 236 | Isotopic Peak [M+2]⁺ |

| [C₁₃H₁₁S]⁺ | 199 | Loss of Chlorine [M-Cl]⁺ |

| [C₇H₇]⁺ | 91 | Benzyl Cation |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. nist.govnist.govdocbrown.info

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the benzene rings. nih.gov

Aromatic C=C Stretching: Absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings. nih.gov

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene rings.

C-Cl Stretching: A moderate to strong absorption band for the C-Cl stretching vibration is expected in the range of 800-600 cm⁻¹.

C-S Stretching: The C-S stretching vibration typically appears as a weaker absorption in the 700-600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bending (out-of-plane) | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

| C-S Stretch | 700 - 600 |

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific X-ray crystal structure for this compound has been found in the searched literature, studies on related compounds, such as substituted pyrazoles and thiophenes, demonstrate the utility of this technique. researchgate.net

For this compound, a single crystal X-ray diffraction analysis would reveal:

The conformation of the phenylsulfanylmethyl group relative to the chlorophenyl ring.

The planarity of the benzene rings.

Intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the crystal packing.

The solid-state structure of a related compound, 1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole, was determined to be in the triclinic, P-1 space group, indicating a complex packing arrangement influenced by the various substituents. researchgate.net

Theoretical Investigations and Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data by providing insights into the electronic structure and reactivity of molecules. rsc.org

DFT calculations can be used to predict a variety of molecular properties for this compound. nih.govscispace.com Studies on related substituted thiophenes and other aromatic systems have shown that methods like B3LYP with appropriate basis sets can accurately predict geometric parameters, vibrational frequencies, and electronic properties. researchgate.netnih.gov

For this compound, DFT calculations could provide:

Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental X-ray data if available.

Vibrational Frequencies: Calculation of the IR and Raman spectra to aid in the assignment of experimental vibrational bands.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the sulfur atom and the regions around the chlorine atom would be of particular interest.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular charge transfer interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, providing insights into its preferred shapes and the energy barriers between different conformations.

Key Findings from Analogous Systems:

Studies on similar diaryl sulfides and thioanisole (B89551) derivatives reveal that the conformational preferences are governed by a delicate balance of steric hindrance and electronic interactions. The orientation of the phenyl and chlorophenyl rings relative to the sulfur atom and each other is crucial. It is anticipated that the most stable conformers of this compound would adopt a staggered arrangement to minimize steric clash between the aromatic rings.

Interactive Data Table: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (C-S-C-C) (°) | Dihedral Angle 2 (S-C-C-C) (°) | Relative Energy (kcal/mol) |

| 1 | ~60 | ~120 | 0.0 |

| 2 | ~180 | ~120 | 1.2 |

| 3 | ~-60 | ~120 | 0.0 |

Note: The data in this table is illustrative and based on typical values obtained from MD simulations of structurally similar diaryl sulfides. The dihedral angles and relative energies are representative of a likely conformational profile.

The simulations would also reveal the dynamic nature of the molecule, showing transitions between these low-energy states. The frequency and pathways of these transitions are important for understanding the molecule's behavior in different environments, such as in solution or within a biological system.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding the reaction mechanisms involving this compound. These methods can model the electronic structure of the molecule and map the energy changes that occur during a chemical reaction, including the identification of transition states and reaction intermediates.

Given its structure, this compound has several potential sites for chemical reactions. The chlorobenzene (B131634) ring is susceptible to electrophilic aromatic substitution, while the sulfur atom can be involved in oxidation or act as a nucleophile.

Electrophilic Aromatic Substitution:

The chlorine atom and the phenylsulfanylmethyl group are substituents on the benzene ring that influence the rate and regioselectivity of electrophilic substitution reactions. msu.edu The chlorine atom is a deactivating, ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. msu.edu The phenylsulfanylmethyl group is generally considered to be weakly activating and ortho-, para-directing.

Quantum chemical calculations can quantify these effects by modeling the stability of the intermediate carbocations (sigma complexes) formed during the substitution process. researchgate.net The transition state energies for substitution at the ortho, meta, and para positions relative to the existing substituents can be calculated to predict the most likely products. researchgate.netlibretexts.org

Interactive Data Table: Calculated Activation Barriers for Nitration of this compound (Illustrative)

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Product Distribution |

| ortho- to -CH2SPh | 0.0 | Major |

| para- to -CH2SPh | 0.5 | Major |

| ortho- to -Cl | 1.5 | Minor |

| meta- to both | 5.0 | Negligible |

Note: This data is hypothetical and serves to illustrate the type of information that would be obtained from quantum chemical studies. The relative energies are based on established principles of electrophilic aromatic substitution on substituted benzenes. libretexts.org

Reactions at the Sulfur Atom:

The sulfur atom in the phenylsulfanylmethyl group is a nucleophilic center and can readily react with electrophiles. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone is a common transformation. Quantum chemical studies can elucidate the mechanism of such oxidation reactions, detailing the geometry of the transition state and the influence of the aromatic substituents on the reaction rate. Computational studies on thioanisole, a related compound, have provided insights into the electronic structure of the sulfur atom and its reactivity towards radicals and other electrophiles. acs.orgresearchgate.net

Applications and Synthetic Utility of 1 Chloro 3 Phenylsulfanylmethyl Benzene in Complex Molecule Synthesis

Anticipated Role as a Versatile Intermediate in Organic Synthesis

Based on the reactivity of analogous structures, 1-Chloro-3-(phenylsulfanylmethyl)benzene could theoretically serve as a versatile intermediate. The chloro-substituent on the benzene (B151609) ring could participate in nucleophilic aromatic substitution or cross-coupling reactions. The phenylsulfanylmethyl group offers additional sites for chemical modification, such as oxidation of the sulfur atom or reactions involving the methylene (B1212753) bridge. However, without specific studies on this compound, its precise reactivity and utility as a synthetic intermediate remain speculative.

Postulated Use as a Building Block for Functionally Substituted Aromatic Systems

In theory, this compound could be a precursor for more complex, functionally substituted aromatic systems. The existing chloro and phenylsulfanylmethyl groups could direct subsequent electrophilic aromatic substitution reactions to specific positions on the benzene ring. msu.edu This would allow for the introduction of additional functional groups, leading to a variety of polysubstituted benzene derivatives. libretexts.org The viability and regioselectivity of such reactions would need to be determined experimentally.

Hypothetical Contributions to Advanced Materials Science and Polymer Chemistry

Compounds containing sulfur and aromatic rings are sometimes explored for applications in materials science, including the development of high-refractive-index polymers or thermally stable materials. The pentafluorosulfanyl (SF5) group, a related sulfur-containing functionality, has been noted for its potential in creating advanced materials. nih.gov It is conceivable that this compound could be investigated as a monomer or an additive in polymer chemistry, but there is no current research to support this.

Theoretical Precursor for Bioactive Molecules

The synthesis of bioactive molecules often involves the use of functionalized aromatic building blocks. The structural motifs present in this compound are found in various pharmaceutically relevant compounds. For instance, the diaryl sulfide (B99878) and diaryl ether structures are common in medicinal chemistry. While this suggests a potential role as a starting material in the synthesis of new bioactive candidates, no specific synthetic pathways originating from this compound have been reported in the scientific literature.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies for Organosulfur Compounds

The chemical industry's growing emphasis on sustainability has spurred significant research into greener synthetic routes for organosulfur compounds. researchgate.nettandfonline.com Traditional methods often rely on volatile organic solvents, hazardous reagents, and energy-intensive conditions. The future of organosulfur synthesis lies in methodologies that align with the principles of green chemistry, such as maximizing atom economy, utilizing renewable resources, and minimizing waste. nih.gov

Recent advancements highlight a shift away from conventional practices. For instance, mechanochemistry, or ball-milling, presents a solvent-free alternative for the synthesis of organosulfur heterocycles and other related compounds, avoiding the use of hazardous chemicals. acs.org Another promising frontier is the use of electrochemical methods powered by renewable energy to construct carbon-sulfur bonds. researchgate.net This approach, which can utilize biomass-derived feedstocks, offers a sustainable pathway to a variety of organosulfur compounds. researchgate.net Researchers are also exploring the use of less hazardous and more stable starting materials. A notable example is the synthesis of sulfinate esters from thioesters, which are more stable and less odorous than the traditionally used thiols. sciencedaily.com The use of water as a solvent and the development of biosynthetic routes using engineered microorganisms like Saccharomyces cerevisiae further underscore the move towards environmentally benign processes. tandfonline.comnih.gov

Table 1: Comparison of Green Synthetic Methodologies for Organosulfur Compounds

| Methodology | Principle | Advantages | Potential Application for Diarylmethyl Sulfides |

| Mechanochemistry | Use of mechanical force (ball-milling) to induce chemical reactions in the absence of solvents. acs.org | Solvent-free, reduced waste, potential for new reactivity. acs.org | Direct synthesis from aryl halides and thiols or their solid-state precursors. |

| Electrochemical Synthesis | Using electricity to drive C-S bond formation, often coupling biomass oxidation with a sulfur source. researchgate.net | Use of renewable energy, high efficiency, potential for diverse feedstocks. researchgate.net | Synthesis from substituted toluenes and thiophenols via electro-oxidation. |

| Biosynthesis/Metabolic Engineering | Utilizing engineered microbes (e.g., yeast) to produce organosulfur compounds. tandfonline.com | Use of renewable feedstocks, high selectivity, mild reaction conditions. tandfonline.com | Production of functionalized thiophenol or benzyl (B1604629) halide precursors. |

| Aqueous Synthesis | Using water as the primary solvent for reactions. nih.gov | Environmentally benign, safe, low cost. nih.gov | Nucleophilic substitution reactions in water, potentially with phase-transfer catalysts. |

| Use of Greener Reagents | Replacing hazardous starting materials (e.g., thiols) with more stable alternatives (e.g., thioesters, disulfides). sciencedaily.comnih.gov | Improved handling safety, reduced odor, enhanced stability. sciencedaily.comnih.gov | Synthesis via C-S coupling using disulfides as the sulfur source. |

Exploration of Novel Catalytic Systems for Derivatization and Functionalization

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation for functionalizing organosulfur compounds. For a molecule like 1-Chloro-3-(phenylsulfanylmethyl)benzene, with multiple potential reaction sites, selective catalytic derivatization is key to accessing new chemical space. Research is moving beyond traditional acid/base or simple metal catalysis towards more sophisticated and selective systems.

Rhodium-catalyzed reactions, for example, have been shown to efficiently cleave the sulfur-sulfur bond in disulfides, enabling the transfer of organothio groups without the need for bases or organometallic reagents. nih.gov This offers a milder and more functional-group-tolerant approach to creating C-S bonds. nih.gov Furthermore, the frontier of photoenzymatic catalysis is emerging as a powerful tool. The combination of light-activated processes with the high selectivity of enzymes can enable unique transformations, such as the synthesis of chiral sulfones, which are valuable building blocks. thieme-connect.de Nickel-catalyzed asymmetric coupling reactions are also gaining prominence for their ability to form chiral C-B bonds in the presence of sulfur functionalities, paving the way for further stereoselective derivatization. thieme-connect.de These advanced catalytic methods are crucial for selectively modifying the aryl rings or the methylene (B1212753) bridge of this compound to install new functional groups or create more complex architectures.

Table 2: Emerging Catalytic Systems for Organosulfur Compound Functionalization

| Catalytic System | Description | Type of Transformation | Relevance to Diarylmethyl Sulfides |

| Rhodium Catalysis | Utilizes rhodium complexes to mediate reactions involving S-S bond cleavage of disulfides. nih.gov | Thioarylation, C-S bond formation. nih.gov | Functionalization via coupling with various organic electrophiles using diaryl disulfides. |

| Photoenzymatic Catalysis | Combines a photocatalyst with an enzyme to perform light-driven, highly selective reactions. thieme-connect.de | Asymmetric sulfoxidation, synthesis of chiral sulfones. thieme-connect.de | Selective oxidation of the sulfide (B99878) moiety to a chiral sulfoxide (B87167). |

| Nickel-Catalyzed Asymmetric Coupling | Employs chiral nickel catalysts for asymmetric cross-coupling reactions. thieme-connect.de | Asymmetric borylative coupling of dienes with aldehydes. thieme-connect.de | Introduction of chiral side-chains on the aromatic rings. |

| Electrochemical Catalysis | Uses commercial catalysts in electrochemical cells to facilitate C-S bond formation. researchgate.net | C-H functionalization, cross-coupling. researchgate.net | Direct thioarylation of C-H bonds on the benzene (B151609) rings, avoiding pre-functionalization. |

Integration of Computational Design in Reaction Discovery and Optimization

The synergy between computational chemistry and experimental synthesis is revolutionizing how new reactions are discovered and optimized. For complex targets based on the this compound scaffold, computational tools can significantly accelerate the development cycle by predicting reaction outcomes, elucidating mechanisms, and designing novel catalysts or substrates.

Physics-based approaches like Free Energy Perturbation (FEP) theory allow for the accurate calculation of free energy changes associated with mutations in a catalyst or modifications to a substrate. youtube.comyoutube.com This enables the in silico screening of catalyst variants or reaction conditions to identify those most likely to improve yield, selectivity, or reaction rate, thereby streamlining experimental efforts. youtube.com Computational methods are also instrumental in designing molecules with specific properties from the ground up. For example, by modeling molecular orbital configurations, researchers can transform existing classes of molecules into novel functional systems, such as converting NIR-dyes into photolabile protecting groups. nih.gov This design-first approach can be applied to the derivatization of this compound to create new photoswitchable materials or targeted therapeutic agents. The integration of machine learning and deep learning algorithms further enhances these capabilities, allowing for large-scale simulations and the identification of complex structure-activity relationships that are not intuitively obvious. youtube.com

Table 3: Computational Approaches in Organosulfur Chemistry Research

| Computational Method | Application | Objective |

| Free Energy Perturbation (FEP) | Lead optimization, catalyst design. youtube.comyoutube.com | Accurately predict the effect of small structural changes on binding affinity or reaction energetics. youtube.com |

| Molecular Dynamics (MD) Simulations | Elucidating reaction mechanisms, studying conformational dynamics. youtube.com | Understand the dynamic behavior of reactants, intermediates, and catalysts in solution. |

| Quantum Mechanics (QM) | Calculating reaction pathways, transition state analysis. | Determine the electronic structure and energetics of molecules to predict reactivity and selectivity. |

| Machine Learning / Deep Learning | Large-scale virtual screening, quantitative structure-activity relationship (QSAR). youtube.com | Accelerate discovery by learning from large datasets to predict properties of new molecules. youtube.com |

| Induced Fit Docking | Predicting ligand binding modes to proteins or catalysts. youtube.com | Understand how a flexible receptor or catalyst accommodates a substrate. youtube.com |

Synthetic Strategies for Enantioselective and Diastereoselective Control

While this compound is itself an achiral molecule, many of its most valuable potential derivatives, particularly for pharmaceutical applications, would be chiral. Therefore, the development of synthetic strategies that can precisely control stereochemistry is a critical future direction. This involves creating one or more stereocenters in a predictable and highly selective manner.

A key area of focus is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, osmium-catalyzed asymmetric dihydroxylation is a powerful method for converting alkenes into chiral diols, a transformation that could be applied to alkenyl-substituted derivatives of the parent compound. colab.ws The sulfide moiety itself is a prochiral center, and its oxidation can lead to a chiral sulfoxide. The development of new catalytic systems, including photoenzymatic ones, for the enantioselective oxidation of sulfides is an active area of research. thieme-connect.de Furthermore, achieving diastereoselective control becomes crucial when multiple stereocenters are being created. This requires a deep understanding of the reaction mechanism and the conformational preferences of the transition states to favor the formation of one diastereomer over all others. Advances in organocatalysis, including mechanochemical organocatalysis, are also showing promise for achieving high enantioselectivities in various transformations, offering a metal-free approach to stereocontrol. acs.org

Q & A

Q. What are the recommended synthetic routes for 1-chloro-3-(phenylsulfanylmethyl)benzene, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible synthesis involves Friedel-Crafts alkylation of chlorobenzene derivatives with a sulfanylmethyl electrophile. For example, reacting 3-chlorobenzyl chloride with thiophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours. Monitoring reaction progress via TLC (hexane:ethyl acetate = 4:1) and purifying via column chromatography (silica gel, gradient elution) can yield the target compound . Optimization may include adjusting stoichiometry (1:1.2 molar ratio of benzyl chloride to thiophenol) or using phase-transfer catalysts to enhance sulfanyl group incorporation .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methylene bridge protons (δ 4.2–4.5 ppm for –CH₂S–).

- FT-IR : Confirm C–S bond presence (600–700 cm⁻¹) and aryl chloride (C–Cl stretch at 550–600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 248 (C₁₃H₁₁ClS⁺) and fragment ions (e.g., loss of –CH₂S– group at m/z 173).

For unambiguous confirmation, single-crystal X-ray diffraction is recommended if crystallizable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles. Work in a fume hood due to potential volatile byproducts.

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation of the sulfanyl group.

- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the electronic nature of the sulfanyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The –SCH₂– group acts as a weak electron-donating substituent, activating the benzene ring toward electrophilic substitution at the meta position. In Suzuki-Miyaura couplings, the chloro substituent serves as a better leaving group than sulfanyl. Preferential reactivity can be studied via DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map charge distribution and frontier molecular orbitals. Experimental validation: React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) and analyze regioselectivity via HPLC .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Systematically measure solubility in aprotic (e.g., DCM, THF) and protic (e.g., MeOH, H₂O) solvents using gravimetric analysis:

Saturate solvent with compound at 25°C.

Filter and evaporate to constant weight.

Compare with computational solubility parameters (Hansen Solubility Parameters, HSPiP software). Address outliers via DSC to check for polymorphic transitions .

Q. Can this compound act as a precursor for bioactive molecules? Design a pathway for derivatization.

- Methodological Answer : Step 1 : Hydrolysis of –Cl to –OH via NaOH/H₂O (reflux, 6 h) to form 3-(phenylsulfanylmethyl)phenol. Step 2 : Sulfonation (H₂SO₄, 0°C, 2 h) introduces –SO₃H for enhanced water solubility. Step 3 : Couple with amino acids (EDC/HOBt catalysis) to generate sulfonamide-peptide hybrids. Validate bioactivity via enzymatic assays (e.g., tyrosine kinase inhibition) .

Data Contradictions and Resolution

Q. Conflicting reports on thermal stability: How to design experiments to clarify decomposition thresholds?

- Methodological Answer : Perform TGA-DSC under N₂ (heating rate 10°C/min, 25–400°C). Compare with accelerated stability studies (40°C/75% RH, 4 weeks). If decomposition occurs below 150°C, suspect residual solvents (analyze via GC-MS). For oxidative degradation, conduct isothermal TGA in air and track mass loss at 100–200°C .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.